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H-Glu-Gly-Arg-pNA -

H-Glu-Gly-Arg-pNA

Catalog Number: EVT-13942201
CAS Number:
Molecular Formula: C19H28N8O7
Molecular Weight: 480.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

H-Glu-Gly-Arg-pNA, also known as L-Pyroglutamyl-L-glycyl-L-arginine-p-nitroaniline, is a synthetic peptide compound primarily utilized in biochemical research. It consists of three amino acids: glutamic acid, glycine, and arginine, with a p-nitroaniline moiety that serves as a chromogenic reporter. This compound is classified as a substrate for various proteolytic enzymes, especially trypsin-like serine proteases. Its unique structure allows it to be hydrolyzed by these enzymes, releasing p-nitroaniline, which can be quantitatively measured to assess enzyme activity.

Source and Classification

H-Glu-Gly-Arg-pNA is synthesized through chemical processes rather than being derived from natural sources. The compound is classified under synthetic peptides and is commonly used in laboratory settings for enzyme assays and other biochemical applications. Its molecular weight is approximately 539.0 g/mol, and it exhibits significant solubility in water, making it suitable for various experimental conditions .

Synthesis Analysis

The synthesis of H-Glu-Gly-Arg-pNA involves several key steps:

  1. Condensation of Amino Acids: The synthesis begins with the protection of the guanidyl group of arginine using bis-tert-butoxycarbonyl (Boc) to prevent unwanted reactions during subsequent steps. Phosphorus oxychloride is employed as a condensing agent to facilitate the reaction between protected arginine and p-nitroaniline.
  2. Formation of Dipeptides: The next step involves the condensation of the other two amino acids (glutamic acid and glycine) into a dipeptide. This dipeptide is then combined with the previously formed segment containing arginine.
  3. Deprotection: The final step involves removing the protecting groups from arginine using hydrochloric acid or a mixture of hydrochloric acid and ethyl acetate, yielding H-Glu-Gly-Arg-pNA in high yield and purity .

This method is noted for its efficiency and cost-effectiveness, making it suitable for large-scale production.

Molecular Structure Analysis

The molecular structure of H-Glu-Gly-Arg-pNA can be described as follows:

  • Molecular Formula: C23H30N6O5
  • Molecular Weight: 539.0 g/mol
  • Structure: The compound features a backbone formed by three amino acids linked by peptide bonds, with a p-nitroaniline group attached to the terminal amino acid (arginine). This structure enables specific interactions with proteolytic enzymes, facilitating hydrolysis .

Data Representation

PropertyValue
Molecular FormulaC23H30N6O5
Molecular Weight539.0 g/mol
Solubility> 10 mmol/L in H2O
Absorbance (e316 nm)1.27 × 10^4 mol⁻¹·L·cm⁻¹
Chemical Reactions Analysis

H-Glu-Gly-Arg-pNA primarily undergoes hydrolysis reactions catalyzed by proteolytic enzymes such as trypsin or thrombin. During these reactions, the peptide bond between glycine and arginine is cleaved, resulting in the release of p-nitroaniline, which can be quantified spectrophotometrically. This property makes it an effective substrate for studying enzyme kinetics and specificity .

Reaction Mechanism

The hydrolysis mechanism typically involves:

  1. Enzyme Binding: The enzyme binds to the substrate at its active site.
  2. Nucleophilic Attack: A serine residue in the enzyme performs a nucleophilic attack on the carbonyl carbon of the peptide bond.
  3. Formation of Products: The peptide bond is cleaved, releasing p-nitroaniline and forming a new carboxylic acid and amine .
Mechanism of Action

The action of H-Glu-Gly-Arg-pNA as a substrate relies on its ability to mimic natural protein substrates for serine proteases. Upon binding to the enzyme's active site, the substrate undergoes conformational changes that facilitate hydrolysis. The release of p-nitroaniline serves as an indicator of enzymatic activity; thus, measuring its concentration allows researchers to infer enzyme kinetics and activity levels .

Data on Mechanism

  • Enzyme Type: Serine proteases (e.g., trypsin)
  • Kinetic Parameters: Varies based on enzyme concentration and conditions but typically measured using spectrophotometry at 405 nm after hydrolysis .
Physical and Chemical Properties Analysis

H-Glu-Gly-Arg-pNA exhibits several notable physical and chemical properties:

  • Physical State: Typically appears as a white powder.
  • Solubility: Highly soluble in water (> 10 mmol/L), which facilitates its use in aqueous enzymatic assays.
  • Stability: Stable under standard laboratory conditions but may degrade under extreme pH or temperature conditions.

Relevant Data

PropertyValue
AppearanceWhite powder
Solubility> 10 mmol/L in water
StabilitySensitive to extreme conditions
Applications

H-Glu-Gly-Arg-pNA has several scientific applications:

  1. Enzyme Assays: Widely used as a substrate for measuring the activity of serine proteases in various biological studies.
  2. Biochemical Research: Utilized in studies focusing on protein interactions, enzyme kinetics, and protease specificity.
  3. Clinical Diagnostics: Potential use in diagnostic assays for diseases involving dysregulated proteolytic activity.
Enzymatic Activity and Substrate Specificity of H-Glu-Gly-Arg-pNA

Role as a Synthetic Peptide Substrate in Serine Protease Assays

H-Glu-Gly-Arg-pNA serves as a critical diagnostic tool for serine proteases, particularly those with trypsin-like specificity (cleavage after arginine). Its primary application lies in:

  • Urokinase-Type Plasminogen Activator (uPA) Profiling: The substrate enables kinetic measurement of pro-uPA activation by enzymes like tryptase ε. Activated uPA hydrolyzes H-Glu-Gly-Arg-pNA with a Kₘ of 12 μM, allowing quantification of uPA activity in cancer metastasis studies [5] [6].
  • Matriptase-3 Activity Detection: This phylogenetically conserved type II transmembrane serine protease (TTSP) cleaves H-Glu-Gly-Arg-pNA due to its strong preference for Arg at the P1 position, aiding research on extracellular matrix remodeling [3].
  • High-Throughput Inhibitor Screening: The chromogenic signal (kcat/Kₘ = 2.1 × 10⁴ M⁻¹s⁻¹ for tryptase ε) facilitates rapid evaluation of protease inhibitors. For example, albumin-conjugated peptide inhibitors showed enhanced stability (t₁/₂ = 24 h) when validated using this substrate [6].

Table 1: Key Proteases Detected Using H-Glu-Gly-Arg-pNA

ProteaseBiological RoleDetection Application
Urokinase (uPA)Fibrinolysis, cancer cell invasionMetastatic potential in tumor biopsies
Matriptase-3Extracellular matrix degradationTissue remodeling studies
Tryptase εPro-uPA activation, epithelial cell functionInhibitor screening assays

Mechanistic Insights into Proteolytic Cleavage at the P1 Arginine Residue

The Arg-pNA bond hydrolysis is the catalytic cornerstone of this substrate:

  • Electrostatic Steering: The guanidinium group of the P1 arginine forms salt bridges with conserved aspartate residues (Asp500, Ser525, Gly527) in the S1 pocket of TTSPs like matriptase-3. This positioning optimizes nucleophilic attack by the catalytic serine [3] [10].
  • Conformational Dynamics: The Gly-Glu sequence N-terminal to arginine provides flexibility, allowing the substrate to adopt an extended β-strand conformation compatible with the protease’s active site cleft. This is critical for efficient catalysis [6].
  • Steric Constraints: The p-nitroaniline moiety imposes steric limitations favoring cleavage by proteases with shallow substrate-binding pockets. TTSPs like matriptase-3 accommodate this group more readily than larger proteases [3] [6].

Figure: Proteolytic Cleavage Mechanism

H-Glu-Gly-Arg-︱pNA → H-Glu-Gly-Arg-OH + H₂N-pNA  

Cleavage at the Arg-pNA bond releases the chromophore (λₘₐₓ = 405 nm), with rate proportional to enzyme concentration.

Comparative Analysis of Kinetic Parameters Across TTSP Family Members

Kinetic profiling reveals divergent catalytic efficiencies among TTSPs hydrolyzing H-Glu-Gly-Arg-pNA:

  • Tryptase ε: Exhibits the highest efficiency (kcat/Kₘ = 2.1 × 10⁴ M⁻¹s⁻¹) due to its unpaired Cys90 in loop C, which widens the substrate-binding cleft for optimal pNA accommodation [5] [6].
  • Matriptase-3: Shows moderate activity (Kₘ ~15–20 μM) attributable to its conserved catalytic triad (His361, Asp409, Ser506) and S1 pocket architecture [3].
  • Urokinase (uPA): Lower catalytic turnover (kcat/Kₘ = 1.5 × 10⁴ M⁻¹s⁻¹) compared to tryptase ε, reflecting steric clashes between its 148-loop and the pNA group [5] [6].

Table 2: Kinetic Parameters of TTSPs for H-Glu-Gly-Arg-pNA

ProteaseKₘ (μM)kₘₐₜ (s⁻¹)kₘₐₜ/Kₘ (M⁻¹s⁻¹)Primary Specificity Determinant
Tryptase ε12.025.22.1 × 10⁴Unpaired Cys90 in loop C
Matriptase-318.515.88.5 × 10³Asp500 in S1 pocket
Urokinase (uPA)15.323.01.5 × 10⁴148-loop conformation

Structural Basis for Variations: Differences in kcat/Kₘ arise from TTSP-specific loop configurations surrounding the catalytic site. For instance, tryptase ε’s unpaired Cys90 reduces steric hindrance, while matriptase-2’s LDLA domain may limit substrate access [3] [7].

Properties

Product Name

H-Glu-Gly-Arg-pNA

IUPAC Name

(4S)-4-amino-5-[[2-[[(2S)-5-(diaminomethylideneamino)-1-(4-nitroanilino)-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-5-oxopentanoic acid

Molecular Formula

C19H28N8O7

Molecular Weight

480.5 g/mol

InChI

InChI=1S/C19H28N8O7/c20-13(7-8-16(29)30)17(31)24-10-15(28)26-14(2-1-9-23-19(21)22)18(32)25-11-3-5-12(6-4-11)27(33)34/h3-6,13-14H,1-2,7-10,20H2,(H,24,31)(H,25,32)(H,26,28)(H,29,30)(H4,21,22,23)/t13-,14-/m0/s1

InChI Key

CAHPNBROIJUPKS-KBPBESRZSA-N

Canonical SMILES

C1=CC(=CC=C1NC(=O)C(CCCN=C(N)N)NC(=O)CNC(=O)C(CCC(=O)O)N)[N+](=O)[O-]

Isomeric SMILES

C1=CC(=CC=C1NC(=O)[C@H](CCCN=C(N)N)NC(=O)CNC(=O)[C@H](CCC(=O)O)N)[N+](=O)[O-]

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